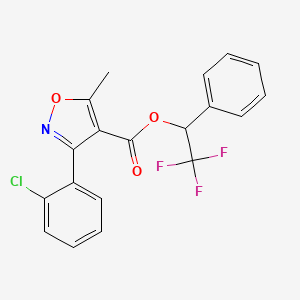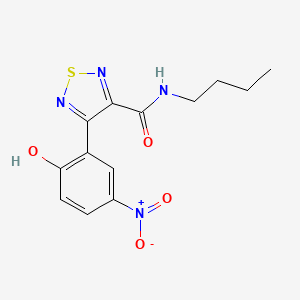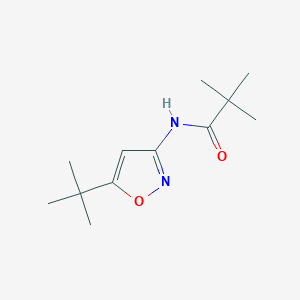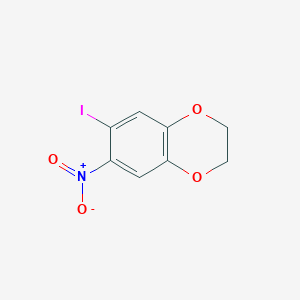
2,2,2-trifluoro-1-phenylethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-trifluoro-1-phenylethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as TFMIMIC and is a derivative of isoxazolecarboxylate. TFMIMIC has been used in various scientific studies due to its unique properties, including its ability to bind to specific receptors in the body.
作用機序
TFMIMIC binds to the GABA-A receptor and modulates its activity. The GABA-A receptor is a ligand-gated ion channel that is activated by the neurotransmitter gamma-aminobutyric acid (GABA). When GABA binds to the receptor, it causes the channel to open, allowing negatively charged chloride ions to flow into the cell. This influx of chloride ions hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential. TFMIMIC enhances the activity of the GABA-A receptor, leading to an increase in the inhibitory tone of the neuron.
Biochemical and Physiological Effects:
TFMIMIC has been shown to have a range of biochemical and physiological effects. In animal studies, TFMIMIC has been shown to reduce anxiety and improve sleep quality. TFMIMIC has also been shown to reduce the severity of withdrawal symptoms in alcohol-dependent animals. Additionally, TFMIMIC has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
実験室実験の利点と制限
One of the advantages of using TFMIMIC in scientific research is its ability to bind selectively to the GABA-A receptor. This allows researchers to investigate the role of the GABA-A receptor in various physiological and pathological conditions. However, one limitation of using TFMIMIC is its relatively low potency compared to other GABA-A receptor modulators. This can make it difficult to achieve the desired effect at lower concentrations, which may limit its usefulness in certain experimental settings.
将来の方向性
There are several future directions for research involving TFMIMIC. One area of interest is in the development of more potent GABA-A receptor modulators based on the structure of TFMIMIC. Another area of interest is in the investigation of the role of the GABA-A receptor in various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. Additionally, TFMIMIC could be used as a tool to investigate the molecular mechanisms underlying the development of drug addiction and alcoholism.
合成法
The synthesis of TFMIMIC involves the reaction of 2-chlorobenzaldehyde with 2,2,2-trifluoro-1-phenylethanol in the presence of a base. The resulting product is then reacted with methyl isoxazole-4-carboxylate to yield TFMIMIC. The synthesis of TFMIMIC is a multi-step process that requires careful control of reaction conditions to obtain a high yield of the desired product.
科学的研究の応用
TFMIMIC has been used in various scientific studies due to its unique properties. One of the primary applications of TFMIMIC is in the field of neuroscience. TFMIMIC has been shown to bind to the GABA-A receptor, which is a key target for drugs used to treat anxiety and sleep disorders. TFMIMIC has also been used in studies investigating the role of the GABA-A receptor in alcoholism and drug addiction.
特性
IUPAC Name |
(2,2,2-trifluoro-1-phenylethyl) 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3NO3/c1-11-15(16(24-27-11)13-9-5-6-10-14(13)20)18(25)26-17(19(21,22)23)12-7-3-2-4-8-12/h2-10,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHJWHAOZRKTSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OC(C3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]diacetohydrazide](/img/structure/B5217766.png)
![1-(2,3-dimethylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5217770.png)
![N-[2-(3-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5217771.png)
![2,7-bis(2-phenylethyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5217776.png)
![2,3-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5217780.png)
![1-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-phenylpiperazine](/img/structure/B5217784.png)
![N-(2-cyanophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5217792.png)


![N'-(3-methoxypropyl)-N-methyl-N-(tetrahydro-2H-pyran-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5217804.png)

![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5217826.png)
![N-propyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5217831.png)